molecular formula C23H24N4O2S2 B11372429 2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide

Cat. No.: B11372429
M. Wt: 452.6 g/mol
InChI Key: LNVYKXYSNSKSLO-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thiadiazole ring, a pyrrolidinone moiety, and a benzylsulfanyl group, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the thiadiazole ring through the reaction of thiosemicarbazide with appropriate carboxylic acids or their derivatives. The benzylsulfanyl group is introduced via nucleophilic substitution reactions, often using benzyl halides as electrophiles .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide involves its interaction with various molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The benzylsulfanyl group may enhance the compound’s ability to penetrate cell membranes, increasing its efficacy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(benzylsulfanyl)-N-{5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide stands out due to its unique combination of a thiadiazole ring and a pyrrolidinone moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C23H24N4O2S2

Molecular Weight

452.6 g/mol

IUPAC Name

2-benzylsulfanyl-N-[5-[1-(4-ethylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]acetamide

InChI

InChI=1S/C23H24N4O2S2/c1-2-16-8-10-19(11-9-16)27-13-18(12-21(27)29)22-25-26-23(31-22)24-20(28)15-30-14-17-6-4-3-5-7-17/h3-11,18H,2,12-15H2,1H3,(H,24,26,28)

InChI Key

LNVYKXYSNSKSLO-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N2CC(CC2=O)C3=NN=C(S3)NC(=O)CSCC4=CC=CC=C4

Origin of Product

United States

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